N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
CAS No.: 1235643-69-2
Cat. No.: VC7631598
Molecular Formula: C19H25N3O2S2
Molecular Weight: 391.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235643-69-2 |
|---|---|
| Molecular Formula | C19H25N3O2S2 |
| Molecular Weight | 391.55 |
| IUPAC Name | N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3 |
| Standard InChI Key | BPBLKJXEMKABSY-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A piperidine ring substituted at the 1-position with a 2-(methylthio)benzyl group.
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A methyl linker bridging the piperidine’s 4-position to a sulfonamide group.
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A pyridine-3-sulfonamide moiety, which introduces aromaticity and hydrogen-bonding capabilities.
This configuration enables interactions with both hydrophobic pockets (via the benzyl and piperidine groups) and polar regions (via the sulfonamide and pyridine) .
Physicochemical Data
Key properties derived from experimental and computational studies include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.6 g/mol |
| CAS Number | 1235643-69-2 |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The absence of reported boiling and melting points suggests limited characterization in public databases, highlighting gaps in existing literature .
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit protocols for this compound are scarce, analogous sulfonamide syntheses suggest a multi-step approach:
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Piperidine Functionalization:
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The piperidine ring is alkylated at the 1-position using 2-(methylthio)benzyl chloride under basic conditions (e.g., KCO in DMF).
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The 4-position is subsequently brominated or chlorinated to introduce a leaving group for further substitution.
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Sulfonamide Coupling:
Challenges and Yield Optimization
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Steric Hindrance: Bulky substituents on the piperidine ring may reduce reaction efficiency. Microwave-assisted synthesis has been proposed to enhance yields in similar systems .
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Sulfonamide Stability: The sulfonamide group is susceptible to hydrolysis under acidic conditions, necessitating pH-controlled environments during purification .
Biological Activity and Mechanism of Action
Protein Kinase Modulation
Patent data reveals that structurally related sulfonamides exhibit potent activity against serum and glucocorticoid-regulated kinase (SGK), particularly SGK-1 . SGK-1 overexpression is linked to inflammatory diseases such as osteoarthritis and rheumatoid arthritis. The sulfonamide group in N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide likely interacts with the kinase’s ATP-binding pocket, while the hydrophobic benzyl group stabilizes binding via van der Waals interactions .
Comparative Analysis with Analogous Compounds
Pharmacokinetic Advantages
The methylthio group in N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide may improve metabolic stability compared to analogues with unprotected thioethers, which are prone to oxidation .
Therapeutic Applications and Future Directions
Degenerative Joint Disorders
SGK-1 inhibition positions this compound as a candidate for osteoarthritis therapy. Preclinical models of cartilage degradation could validate its ability to reduce matrix metalloproteinase expression .
Infectious Diseases
Given the urgent need for novel antitubercular agents, evaluating this compound against Mtb in low-pH and nitrite-rich environments (mimicking macrophage conditions) is warranted .
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